molecular formula C11H21N B12697719 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine CAS No. 51468-55-4

2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine

Cat. No.: B12697719
CAS No.: 51468-55-4
M. Wt: 167.29 g/mol
InChI Key: PALKBRSIAWNFNX-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo(221)heptane-1-methanamine is a bicyclic amine compound with the molecular formula C11H21N It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of three methyl groups and an amine group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine typically involves the following steps:

    Starting Material: The synthesis begins with norbornane or its derivatives.

    Functionalization: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently, and purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon structure without the amine and methyl groups.

    1,3,3-Trimethylbicyclo(2.2.1)heptane: A similar compound with different functional groups.

    2,2,3-Trimethylbicyclo(2.2.1)heptane: Another derivative with a different substitution pattern.

Uniqueness

2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine is unique due to the presence of the amine group and three methyl groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure and functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

51468-55-4

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(2,3,3-trimethyl-1-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C11H21N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h8-9H,4-7,12H2,1-3H3

InChI Key

PALKBRSIAWNFNX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC1(C2)CN)(C)C

Origin of Product

United States

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